2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(1-methoxyethyl)-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-5-4-10-8(6(2)14-3)11-7(5)9(12)13/h4,6H,1-3H3,(H,12,13) |
InChI Key |
UBAFTIDKLQEGEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)C(C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the methoxyethyl and methyl groups through alkylation reactions. The carboxylic acid group is often introduced via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methyl and methoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyethyl group can yield 2-(1-Formylethyl)-5-methylpyrimidine-4-carboxylic acid, while reduction of the carboxylic acid group can produce 2-(1-Methoxyethyl)-5-methylpyrimidine-4-methanol.
Scientific Research Applications
Scientific Research Applications
2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid is used as a building block in chemistry. Its pyrimidine structure is known for diverse biological activities, and the presence of methoxyethyl and methyl substituents can enhance binding affinity to specific enzymes and receptors, while the carboxylic acid group facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.
Pharmacological Potential
Compounds similar to this compound have exhibited a range of pharmacological activities:
- Antimicrobial Activity: Pyrimidine derivatives can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Anticancer Activity: Some derivatives have been investigated for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Enzyme Inhibition: This compound may act as an inhibitor of certain enzymes, which could be beneficial in treating diseases related to enzyme dysregulation.
Case Studies
- Inhibition of NAPE-PLD: Modifications to the pyrimidine structure can lead to significant increases in inhibitory activity against N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme implicated in various physiological processes.
- Anticancer Activity: Pyrimidine-based compounds have shown promising results in inhibiting cancer cell lines, with modifications to the core structure enhancing their potency against specific cancer types.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction: The carboxylic acid group can be reduced to form alcohols. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
- Substitution: The methyl and methoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of 2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl and methyl groups can enhance the compound’s binding affinity to these targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrimidine derivatives, focusing on substituent effects, molecular properties, and pharmacological relevance.
Structural and Functional Group Variations
Key Compounds Identified in Evidence
2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide Substituents: Amino-isopropyl (position 2), hydroxy (position 5), fluorobenzylamide (position 4).
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Substituents : Chloro (position 2), methyl (position 6).
- Impact : The chloro group is electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2.5) compared to the methoxyethyl analog (pKa ~3.5–4.0) .
4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic Acid
- Substituents : Methoxy (position 4), methylthio (position 2).
- Impact : The methylthio group enhances lipophilicity (logP ~1.8 vs. ~1.2 for the target compound) and may improve membrane permeability .
2-(Methanesulfonylmethyl)-5-methylpyrimidine-4-carboxylic Acid
- Substituents : Methanesulfonylmethyl (position 2).
- Impact : The sulfonyl group introduces strong electron-withdrawing effects, further lowering the carboxylic acid’s pKa (~2.0) and increasing metabolic stability .
2-(Furan-3-yl)-5-methylpyrimidine-4-carboxylic Acid Substituents: Furan (position 2).
Molecular Properties and Pharmacological Implications
*logP values estimated via fragment-based methods.
Biological Activity
2-(1-Methoxyethyl)-5-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound's structure, featuring a methoxyethyl group and a carboxylic acid moiety, suggests possible interactions with various biological targets, making it a candidate for further research into therapeutic applications.
The molecular formula of this compound is C_9H_11N_2O_3, with a molecular weight of 195.19 g/mol. The compound is characterized by its pyrimidine core, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the formation of the pyrimidine ring, followed by alkylation to introduce the methoxyethyl and methyl groups. The carboxylic acid group is usually added through oxidation reactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxyethyl and methyl substituents enhance binding affinity, while the carboxylic acid group facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects .
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that pyrimidine derivatives can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Anticancer Activity : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Enzyme Inhibition : There is evidence suggesting that this compound may act as an inhibitor of certain enzymes, which could be beneficial in treating diseases related to enzyme dysregulation .
Case Studies
- Inhibition of NAPE-PLD : A study focused on the structure-activity relationship (SAR) of pyrimidine derivatives found that modifications to the pyrimidine structure could lead to significant increases in inhibitory activity against N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme implicated in various physiological processes .
- Anticancer Activity : Another research article highlighted the development of pyrimidine-based compounds that showed promising results in inhibiting cancer cell lines. The modifications made to the core structure were crucial for enhancing their potency against specific cancer types .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
